molecular formula C9H8F3NO2 B12967852 5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid

5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid

Cat. No.: B12967852
M. Wt: 219.16 g/mol
InChI Key: JPIPLPCMAALGHU-UHFFFAOYSA-N
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Description

5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid is an organic compound characterized by the presence of an amino group and a trifluoroethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid typically involves the introduction of the trifluoroethyl group and the amino group onto a benzoic acid derivative. One common method is the reaction of 2-(2,2,2-trifluoroethyl)benzoic acid with ammonia or an amine under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, nitration, and reduction reactions, followed by purification steps to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoroethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzoic acids.

Scientific Research Applications

5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoroethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(trifluoromethyl)benzoic acid
  • 2-Amino-5-(trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzoic acid

Comparison

Compared to similar compounds, 5-Amino-2-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

5-amino-2-(2,2,2-trifluoroethyl)benzoic acid

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)4-5-1-2-6(13)3-7(5)8(14)15/h1-3H,4,13H2,(H,14,15)

InChI Key

JPIPLPCMAALGHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CC(F)(F)F

Origin of Product

United States

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